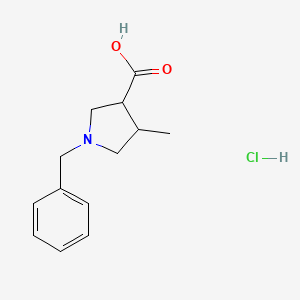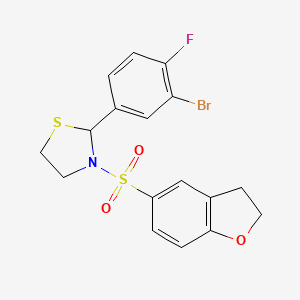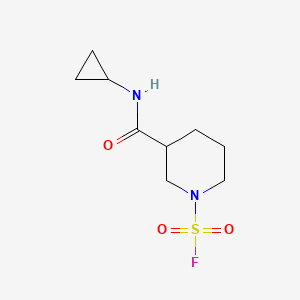
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.74. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .科学的研究の応用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, play a crucial role in biorenewable chemical production. Their use involves engineered microbes such as Escherichia coli and Saccharomyces cerevisiae for fermentative production. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer. This inhibition is attributed to the acids' potency as microbial inhibitors, a property leveraged in food preservation. Studies focus on understanding the impact of carboxylic acids on microbial cell membranes and internal pH to develop strategies for increasing microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) exhibit significant biological properties, including antioxidant activities. Research into the structure-activity relationships (SARs) of HCAs aims to optimize molecular leads for better antioxidant efficacy. Structural modifications, such as alterations in the aromatic ring and carboxylic function, are explored to enhance activity. The presence of an unsaturated bond in the side chain and specific modifications like esterification and amidation are critical for improving antioxidant properties. These studies contribute to the development of HCAs as potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biotechnological Routes from Lactic Acid
Lactic acid serves as a cornerstone for green chemistry, offering a pathway to biodegradable polymers and other valuable chemicals. It is produced via the fermentation of biomass sugars and can be converted into various chemicals like pyruvic acid, acrylic acid, and 1,2-propanediol through chemical and biotechnological routes. Research emphasizes the potential of lactic acid in lipid and glucose metabolism regulation, showcasing its role in treating metabolic disorders like diabetes and obesity. This highlights the importance of optimizing biotechnological processes for lactic acid derivatives to replace traditional chemical routes, aiming for a greener and more sustainable chemistry approach (Gao, Ma, & Xu, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIYAFDIBZOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2723376.png)
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2723380.png)
![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)

![3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2723384.png)
![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]but-2-enamide](/img/structure/B2723385.png)
![N-(oxan-4-yl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2723389.png)
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)